Boc-4-nitro-D-fenilalanina

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

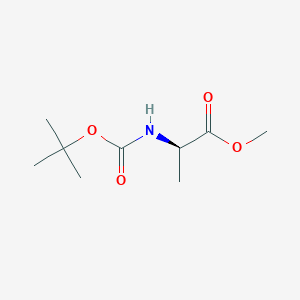

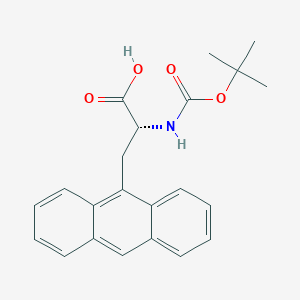

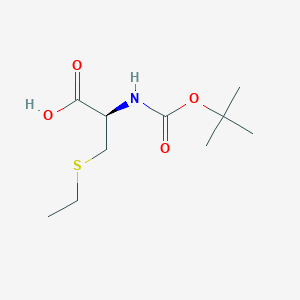

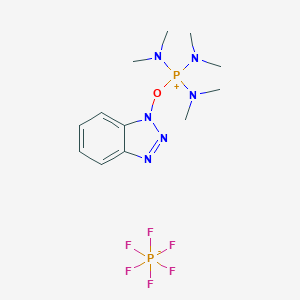

Boc-4-nitro-D-phenylalanine is a derivative of phenylalanine . It is a white to light yellow solid . It is used in research and has applications in peptide synthesis .

Synthesis Analysis

The synthesis of Boc-4-nitro-D-phenylalanine involves the use of 4-nitro-L-phenylalanine and substituted anilines with propylphosphonic anhydride (T3P®) as a coupling reagent . The Boc group is stable towards most nucleophiles and bases, making it suitable for orthogonal protection strategies .Molecular Structure Analysis

The molecular formula of Boc-4-nitro-D-phenylalanine is C14H18N2O6 . It contains a total of 40 bonds, including 22 non-H bonds, 10 multiple bonds, 7 rotatable bonds, 4 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 carboxylic acid (aliphatic), 1 (thio-) carbamate (aliphatic), 1 nitro group (aromatic), and 1 hydroxyl group .Chemical Reactions Analysis

Boc-4-nitro-D-phenylalanine is used in Boc solid-phase peptide synthesis . The Boc group can be removed under anhydrous acidic conditions .Physical And Chemical Properties Analysis

Boc-4-nitro-D-phenylalanine has a molecular weight of 310.30 . It is insoluble in water . It should be stored at temperatures between 2-8°C .Aplicaciones Científicas De Investigación

Investigación sobre la terapia de quelación

Los derivados de Boc-4-nitro-D-fenilalanina se han estudiado por su potencial como poderosos quelantes de iones ferrosos, que podrían ofrecer protección contra el daño oxidativo al eliminar el hierro del sistema .

Autoensamblaje de péptidos

Este compuesto participa en el autoensamblaje de péptidos, un proceso crítico en la nanomedicina para la administración de fármacos, los biomateriales y las aplicaciones terapéuticas. El motivo Phe-Phe, al que contribuye la this compound, es particularmente significativo en este campo .

Síntesis de derivados de amida

La this compound se ha utilizado en la síntesis de derivados de amida con buen rendimiento, utilizando anhídrido propilfosfónico (T3P) como reactivo de acoplamiento. Estos derivados se caracterizan luego mediante diversos estudios espectrales como IR, LC–MS, 1H y 13C NMR .

Caracterización de la nanomorfología

Las nanoestructuras autoensambladas de los derivados de this compound exhiben nanomorfologías únicas que se caracterizan por sus posibles aplicaciones en nanomedicina .

Estudios de confinamiento cuántico

La absorción óptica y la fotoluminiscencia de las nanoestructuras de Boc-p-nitro-l-fenilalanil-p-nitro-l-fenilalanina muestran picos escalonados que indican confinamiento cuántico, un fenómeno que podría tener implicaciones en varios campos científicos .

Safety and Hazards

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

The role of Boc-4-nitro-D-phenylalanine in biochemical reactions is not well-documented in the literature. It is known that phenylalanine derivatives exhibit a variety of applications and are biologically important

Molecular Mechanism

The molecular mechanism of Boc-4-nitro-D-phenylalanine is not well-understood. It is known that some phenylalanine derivatives can act as potent protein kinase inhibitors . It is unclear whether Boc-4-nitro-D-phenylalanine shares this property.

Propiedades

IUPAC Name |

(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-nitrophenyl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O6/c1-14(2,3)22-13(19)15-11(12(17)18)8-9-4-6-10(7-5-9)16(20)21/h4-7,11H,8H2,1-3H3,(H,15,19)(H,17,18)/t11-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBQADBXCNQPHHY-LLVKDONJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)[N+](=O)[O-])C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CC1=CC=C(C=C1)[N+](=O)[O-])C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.